![molecular formula C17H16BrNO4 B2929851 2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1294810-18-6](/img/structure/B2929851.png)

2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

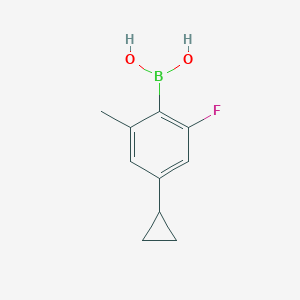

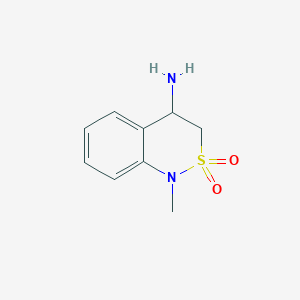

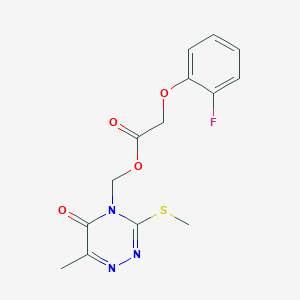

The compound “2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate” is a chemical compound with a molecular formula of C10H9BrNO4 . It is a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity . Another study reported the synthesis of a new cobalt(II) meso-porphyrin, where the aldehyde 4-formylphenyl(4-methoxyphenyl) acetate was prepared as previously described .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula C10H9BrNO4 . It contains a bromophenyl group, an amino group, an oxoethyl group, and a methoxyphenyl acetate group .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate” are not available, related compounds such as 4-Bromophenylacetic acid have been studied. For example, methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of related bromophenyl derivatives has been demonstrated through various chemical reactions, highlighting the versatility of these compounds in synthetic chemistry. For instance, derivatives such as 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile have been synthesized using microwave irradiation, showcasing advanced methodologies for creating complex structures (Khan, 2017). This reflects the ongoing research into novel synthetic routes and their potential in producing new chemical entities.

Spectrofluorometric Characterization and Applications

- The spectrofluorometric properties of certain bromophenyl derivatives have been studied, revealing their potential in solvatochromic studies and as probes for determining critical micelle concentration. These properties are critical for understanding the interactions of these compounds in different environments, which can be applied in the development of sensors or in studying micellar systems (Khan, 2017).

Antimicrobial Activity

- Investigations into the antibacterial activity of certain derivatives have shown promising results against a range of bacteria. This includes studies where the antibacterial potency of synthesized compounds, derived from the bromophenyl moiety, has been compared with standard drugs, highlighting their potential as novel antimicrobial agents (Khan, 2017).

Antioxidant Activity

- Bromophenols from marine sources, closely related to the compound , have demonstrated significant antioxidant activities. These studies contribute to the understanding of the potential health benefits and applications of bromophenyl derivatives in food preservation and pharmaceuticals (Li et al., 2011).

Novel Synthons for Organic Synthesis

- The compound has been explored as a synthon in the synthesis of complex organic molecules. Research into the utilization of related bromophenyl compounds in creating new molecular structures illustrates the compound's role in advancing synthetic organic chemistry and the development of new materials or therapeutic agents (Ram & Goel, 1996).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(4-bromoanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-12(15)10-17(21)23-11-16(20)19-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENAIZKLVTYDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)

![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)

![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)

![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)